

An In-depth Technical Guide to the Spectrum of Activity of Imipenem Monohydrate

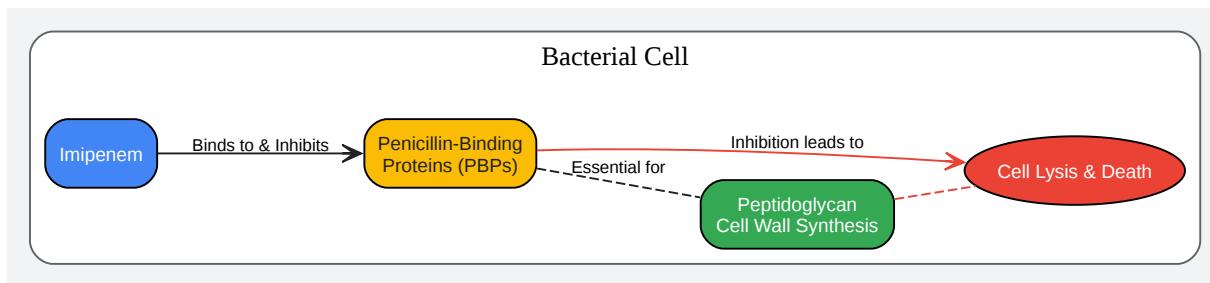
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imipenem monohydrate*

Cat. No.: *B018548*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem is a potent, broad-spectrum β -lactam antibiotic belonging to the carbapenem class. [1][2][3] It is a semi-synthetic derivative of thienamycin, a natural product of the bacterium *Streptomyces cattleya*.[4] A key characteristic of imipenem is its wide spectrum of activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many multi-drug resistant strains.[1][5][6][7] Imipenem is typically administered intravenously in combination with cilastatin.[8][9] Cilastatin is an inhibitor of the renal enzyme dehydropeptidase-I, which prevents the rapid degradation of imipenem in the kidneys, thereby increasing its half-life and maintaining effective concentrations.[8][10] This guide provides a comprehensive overview of imipenem's spectrum of activity, mechanism of action, experimental testing protocols, and mechanisms of bacterial resistance.

Mechanism of Action

Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][10] The primary targets of imipenem are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][3][10] By binding to and inactivating these proteins, imipenem disrupts the integrity of the cell wall, leading to cell lysis and death.[1][10] In *Escherichia coli* and *Pseudomonas aeruginosa*, imipenem has demonstrated a high affinity for PBP-2, PBP-1a, and PBP-1b.[1] Its stability in the presence of many β -lactamase enzymes contributes to its broad spectrum of activity.[1][5]

[Click to download full resolution via product page](#)

Caption: Imipenem's mechanism of action via PBP inhibition.

Spectrum of Antibacterial Activity

Imipenem exhibits one of the broadest spectrums of activity among all currently available antibiotics, encompassing a wide range of bacterial pathogens.^{[1][2]} It is highly active against many Gram-positive cocci, Gram-negative bacilli (including *Pseudomonas aeruginosa*), and anaerobic bacteria.^{[1][2][10]}

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of imipenem against various clinically significant bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of the tested isolates.

Table 1: Imipenem Activity Against Gram-Positive Aerobes

Organism	No. of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	% Susceptible
Staphylococcus aureus (Methicillin-susceptible)	-	0.02 - 0.06	0.03 - 0.06	>90%
Staphylococcus epidermidis	-	-	3.1	Variable
Streptococcus pneumoniae	-	0.02	1.0	>90%
Streptococcus pyogenes	-	≤0.06	≤0.06	>95%
Enterococcus faecalis	-	-	-	~90%
Listeria monocytogenes	-	-	-	Generally Susceptible

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[11\]](#) Susceptibility percentages can vary based on local resistance patterns.

Table 2: Imipenem Activity Against Gram-Negative Aerobes

Organism	No. of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	% Susceptible
Escherichia coli	355 (pooled)	≤0.5	≤2.0	>90%
Klebsiella pneumoniae	355 (pooled)	≤0.5	≤2.0	>90%
Enterobacter cloacae	-	0.5	1.0	High
Serratia marcescens	-	-	≤8.0	High
Proteus mirabilis	355 (pooled)	≤0.5	≤2.0	>90%
Pseudomonas aeruginosa	355 (pooled)	2.0	>8.0	70-90%
Acinetobacter baumannii	-	-	-	Variable, resistance is common

Data compiled from multiple sources.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[12\]](#) Resistance in *P. aeruginosa* and *Acinetobacter* spp. is a growing concern.

Table 3: Imipenem Activity Against Anaerobic Bacteria

Organism	No. of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	% Susceptible
Bacteroides fragilis group	513 (pooled)	≤1.0	≤1.0	>95%
Clostridium perfringens	203 (pooled)	-	-	>98%
Prevotella spp.	513 (pooled)	≤1.0	≤1.0	>98%
Fusobacterium spp.	203 (pooled)	-	-	>98%
Anaerobic cocci	203 (pooled)	-	-	>98%

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)[\[13\]](#) Imipenem is one of the most active agents against a broad range of anaerobic bacteria.

Experimental Protocols for Susceptibility Testing

The determination of imipenem's in vitro activity is typically performed using standardized methods outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

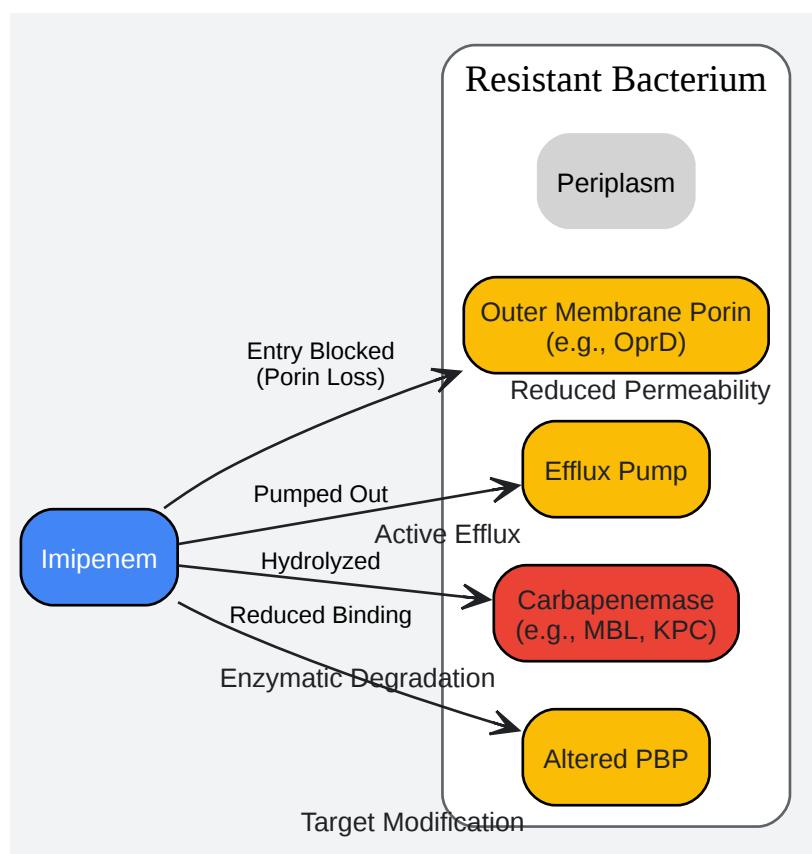
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It involves preparing a series of two-fold dilutions of imipenem in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of imipenem that completely inhibits visible growth.
[\[14\]](#)[\[15\]](#)

Agar Dilution Method

In the agar dilution method, varying concentrations of imipenem are incorporated directly into molten agar, which is then poured into petri dishes.[\[3\]](#)[\[8\]](#) A standardized inoculum of multiple bacterial isolates can be spotted onto the surface of each plate. After incubation, the plates are observed for bacterial growth. The MIC is determined as the lowest concentration of imipenem that prevents the growth of a bacterial colony.[\[6\]](#)[\[8\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Generalized workflow for antimicrobial susceptibility testing.


Mechanisms of Resistance

Bacterial resistance to imipenem is a significant clinical concern. The primary mechanisms of resistance include:

- Enzymatic Degradation: The production of β -lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, VIM, IMP), that can hydrolyze and inactivate imipenem.

Metallo- β -lactamases (MBLs) are a notable group of enzymes that confer resistance to carbapenems.

- Reduced Permeability: In Gram-negative bacteria, resistance can arise from the loss or reduced expression of outer membrane porin channels, such as OprD in *Pseudomonas aeruginosa*. This prevents imipenem from reaching its PBP targets in the periplasmic space.
- Efflux Pumps: The overexpression of multidrug efflux pumps can actively transport imipenem out of the bacterial cell before it can reach its target PBPs.
- Target Alteration: Modifications in the structure of PBPs can reduce their binding affinity for imipenem, although this is a less common mechanism of high-level resistance compared to enzymatic degradation and reduced permeability.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro activity of imipenem--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. woah.org [woah.org]
- 4. In vitro activity of imipenem against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Susceptibility of anaerobic bacteria to imipenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Investigation into the Roles of Imipenem:Cyclodextrin Complexation and Antibiotic Combination in Combatting Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of imipenem towards gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of imipenem on aerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro activity of meropenem (SM-7338), imipenem, and five other antibiotics against anaerobic clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectrum of Activity of Imipenem Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b018548#imipenem-monohydrate-spectrum-of-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com